Benzyldodecyldimethylammonium thiocyanate

Catalog No.
S13151860
CAS No.
85909-51-9
M.F
C22H38N2S
M. Wt
362.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyldodecyldimethylammonium thiocyanate

CAS Number

85909-51-9

Product Name

Benzyldodecyldimethylammonium thiocyanate

IUPAC Name

benzyl-dodecyl-dimethylazanium;thiocyanate

Molecular Formula

C22H38N2S

Molecular Weight

362.6 g/mol

InChI

InChI=1S/C21H38N.CHNS/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;2-1-3/h13-15,17-18H,4-12,16,19-20H2,1-3H3;3H/q+1;/p-1

InChI Key

FYNVMNJSYWEFFH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C(#N)[S-]

Benzyldodecyldimethylammonium thiocyanate is a quaternary ammonium compound characterized by a long hydrophobic alkyl chain and a positively charged nitrogen atom. Its chemical formula is C19_{19}H38_{38}N1_{1}S1_{1} and it features a dodecyl group (a 12-carbon alkyl chain) attached to the nitrogen, along with two methyl groups and a benzyl group. This structure imparts unique properties, including surfactant behavior, which makes it useful in various applications.

  • Nucleophilic Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where it can react with electrophiles.
  • Hydrolysis: In the presence of water, the compound may hydrolyze, leading to the formation of benzyldodecyldimethylamine and thiocyanic acid.
  • Interaction with Anionic Species: The cationic nature allows it to interact with various anionic species in solution, forming complexes that can alter its solubility and reactivity.

Benzyldodecyldimethylammonium thiocyanate exhibits biological activity that is primarily associated with its surfactant properties. It has been studied for:

  • Antimicrobial Activity: The compound demonstrates efficacy against a range of bacteria and fungi, making it a candidate for use in disinfectants and antiseptics.
  • Cell Membrane Interaction: Its ability to disrupt cell membranes due to its amphiphilic nature suggests potential applications in drug delivery systems.
  • Enzyme Inhibition: Some studies indicate that it may inhibit certain enzymes, which could be exploited in therapeutic contexts.

The synthesis of benzyldodecyldimethylammonium thiocyanate typically involves the following methods:

  • Quaternization Reaction: This is the most common method where dodecylamine is reacted with benzyl chloride and dimethyl sulfate in the presence of sodium thiocyanate. The reaction can be summarized as follows:
    Dodecylamine+Benzyl chloride+Dimethyl sulfateBenzyldodecyldimethylammonium thiocyanate\text{Dodecylamine}+\text{Benzyl chloride}+\text{Dimethyl sulfate}\rightarrow \text{Benzyldodecyldimethylammonium thiocyanate}
  • Phase Transfer Catalysis: Utilizing phase transfer catalysts can enhance the yield and selectivity of the synthesis by facilitating the reaction between reactants in different phases.

Benzyldodecyldimethylammonium thiocyanate finds use in various fields due to its unique properties:

  • Surfactants: Employed in formulations for detergents and personal care products due to its ability to reduce surface tension.
  • Antiseptics and Disinfectants: Used for its antimicrobial properties in medical and household cleaning products.
  • Industrial

Studies on the interactions of benzyldodecyldimethylammonium thiocyanate reveal significant insights into its behavior in biological systems:

  • Protein Binding Studies: Research indicates that this compound can bind to proteins, affecting their structure and function. This property is crucial for applications in drug formulation where protein stability is essential.
  • Membrane Permeability: Investigations into how this compound interacts with lipid bilayers suggest that it can enhance membrane permeability, which is beneficial for drug delivery systems.

Benzyldodecyldimethylammonium thiocyanate belongs to a class of compounds known as quaternary ammonium salts. Here are some similar compounds along with comparisons highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Cetyltrimethylammonium bromideLong alkyl chain (16 carbons), trimethyl groupsWidely used as a cationic surfactant
Benzalkonium chlorideMixture of alkylbenzyl dimethylammonium chloridesEffective disinfectant; used extensively in healthcare
Dodecyltrimethylammonium bromideSimilar long alkyl chain (12 carbons), trimethyl groupsCommonly used as a surfactant; lower toxicity than others
Hexadecylpyridinium chloridePyridinium ring with a long alkyl chainUnique aromatic structure provides different reactivity

Benzyldodecyldimethylammonium thiocyanate stands out due to its specific combination of hydrophobicity from the dodecyl group and cationic charge from the quaternary ammonium structure, making it particularly effective as an antimicrobial agent while also being versatile for various industrial applications.

Hydrogen Bond Acceptor Count

2

Exact Mass

362.27557039 g/mol

Monoisotopic Mass

362.27557039 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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